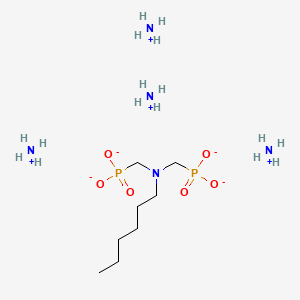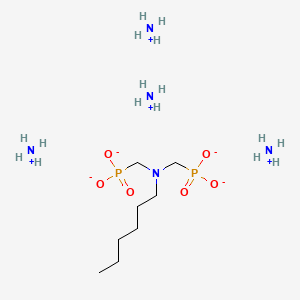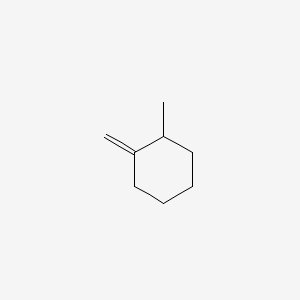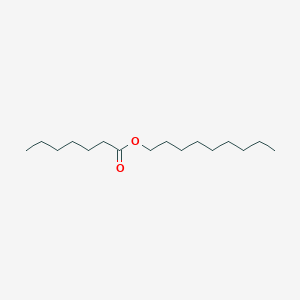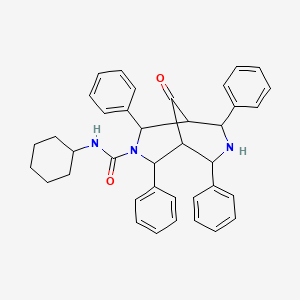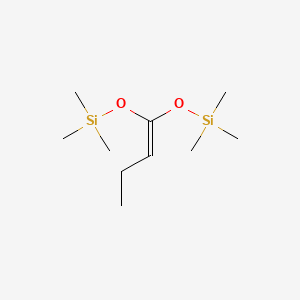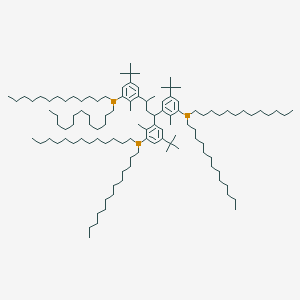
Phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexatridecyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexatridecyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is primarily used as an antioxidant in various industrial applications, including the stabilization of polymers and other materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexatridecyl ester involves several steps. The primary raw materials include phosphorous acid, 1-methyl-1-propanyl-3-ylidene, and 2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene. The reaction typically occurs under controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the careful addition of reactants, monitoring of reaction conditions, and purification of the final product to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexatridecyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions include various phosphoric acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexatridecyl ester has several scientific research applications:
Chemistry: Used as an antioxidant in the stabilization of polymers and other materials.
Biology: Investigated for its potential role in protecting biological molecules from oxidative damage.
Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.
Industry: Widely used in the production of plastics, rubbers, and other materials to enhance their stability and longevity.
Mecanismo De Acción
The mechanism of action of phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexatridecyl ester involves its ability to scavenge free radicals and prevent oxidative damage. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting other molecules from oxidative stress. The molecular targets include various enzymes and cellular components involved in oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane: Another antioxidant used in similar applications.
4,4’,4’'-(1-Methylpropanyl-3-ylidene)tris[6-tert-butyl-m-cresol]: A related compound with similar antioxidant properties.
Uniqueness
Phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexatridecyl ester is unique due to its specific chemical structure, which provides enhanced stability and effectiveness as an antioxidant compared to other similar compounds. Its ability to interact with a wide range of reactive species makes it particularly valuable in various industrial and scientific applications.
Propiedades
Número CAS |
68958-97-4 |
|---|---|
Fórmula molecular |
C115H211P3 |
Peso molecular |
1686.8 g/mol |
Nombre IUPAC |
[3-[4,4-bis[5-tert-butyl-3-di(tridecyl)phosphanyl-2-methylphenyl]butan-2-yl]-5-tert-butyl-2-methylphenyl]-di(tridecyl)phosphane |
InChI |
InChI=1S/C115H211P3/c1-20-26-32-38-44-50-56-62-68-74-80-86-116(87-81-75-69-63-57-51-45-39-33-27-21-2)110-96-103(113(11,12)13)93-106(100(110)8)99(7)92-109(107-94-104(114(14,15)16)97-111(101(107)9)117(88-82-76-70-64-58-52-46-40-34-28-22-3)89-83-77-71-65-59-53-47-41-35-29-23-4)108-95-105(115(17,18)19)98-112(102(108)10)118(90-84-78-72-66-60-54-48-42-36-30-24-5)91-85-79-73-67-61-55-49-43-37-31-25-6/h93-99,109H,20-92H2,1-19H3 |
Clave InChI |
WGTSAWLQMDRRQL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCP(CCCCCCCCCCCCC)C1=CC(=CC(=C1C)C(C)CC(C2=C(C(=CC(=C2)C(C)(C)C)P(CCCCCCCCCCCCC)CCCCCCCCCCCCC)C)C3=C(C(=CC(=C3)C(C)(C)C)P(CCCCCCCCCCCCC)CCCCCCCCCCCCC)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


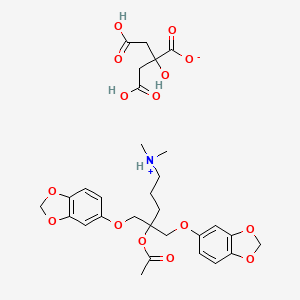
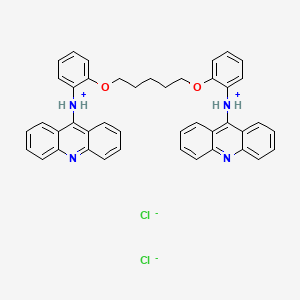
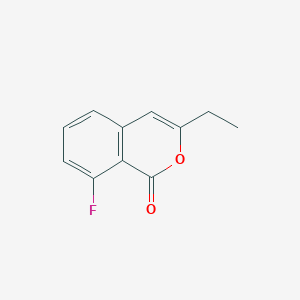
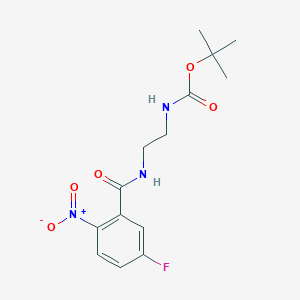
![Isotridecane, 1,1'-[(methylheptylidene)bis(oxy)]bis-](/img/structure/B13784060.png)
